Cas no 5853-02-1 (2-Propenamide, N-[2-(1-b-D-glucopyranosyl-1H-imidazol-4-yl)ethyl]-N-methyl-3-phenyl-,(2E)-)

2-Propenamide, N-[2-(1-b-D-glucopyranosyl-1H-imidazol-4-yl)ethyl]-N-methyl-3-phenyl-,(2E)- structure
5853-02-1 structure
Productnaam:2-Propenamide, N-[2-(1-b-D-glucopyranosyl-1H-imidazol-4-yl)ethyl]-N-methyl-3-phenyl-,(2E)-
CAS-nummer:5853-02-1
MF:C21H27N3O6
MW:417.45558
CID:368764
PubChem ID:5281818

2-Propenamide, N-[2-(1-b-D-glucopyranosyl-1H-imidazol-4-yl)ethyl]-N-methyl-3-phenyl-,(2E)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propenamide, N-[2-(1-b-D-glucopyranosyl-1H-imidazol-4-yl)ethyl]-N-methyl-3-phenyl-,(2E)-
    • imiroedine
    • Casimiroedine
    • Q27106085
    • CASIMIROEDINE [MI]
    • 2-Propenamide, N-(2-(1-beta-D-glucopyranosyl-1H-imidazol-4-yl)ethyl)-N-methyl-3-phenyl-, (E)-
    • (E)-N-methyl-3-phenyl-N-[2-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]imidazol-4-yl]ethyl]prop-2-enamide
    • 2-PROPENAMIDE, N-(2-(1-.BETA.-D-GLUCOPYRANOSYL-1H-IMIDAZOL-4-YL)ETHYL)-N-METHYL-3-PHENYL-, (2E)-
    • NSC 140860
    • 577E0U1P0H
    • Cinnamamide, N-(2-(1-beta-D-glucopyranosylimidazol-4-yl)ethyl)-N-methyl-
    • N-[2-(1-b-D-Glucopyranosyl-1H-imidazol-4-yl)ethyl]-N-methyl-3-phenyl-2-propenamide, 9CI
    • Casimiroedin
    • 5853-02-1
    • 4-(2-(N-Methyl-N-trans-cinnamoylamino)ethyl)-1-beta-D-glucopyranosylimidazole
    • Nalpha-Cinnamoyl-Nalpha-methylhistamine N-glucoside
    • CHEBI:3451
    • CINNAMAMIDE, N-(2-(1-.BETA.-D-GLUCOPYRANOSYLIMIDAZOL-4-YL)ETHYL)-N-METHYL-
    • (E)-Casimiroedine
    • UNII-577E0U1P0H
    • (2E)-N-methyl-3-phenyl-N-(2-{1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1H-imidazol-4-yl}ethyl)prop-2-enamide
    • NSC-140860
    • Cassimiroedine
    • Inchi: InChI=1S/C21H27N3O6/c1-23(17(26)8-7-14-5-3-2-4-6-14)10-9-15-11-24(13-22-15)21-20(29)19(28)18(27)16(12-25)30-21/h2-8,11,13,16,18-21,25,27-29H,9-10,12H2,1H3/b8-7+/t16-,18-,19+,20-,21-/m1/s1
    • InChI-sleutel: CSFQQZOIHVWGMN-BBAXEOEJSA-N
    • LACHT: CN(CCC1=CN(C=N1)C2C(C(C(C(O2)CO)O)O)O)C(=O)C=CC3=CC=CC=C3

Berekende eigenschappen

  • Exacte massa: 417.19000
  • Monoisotopische massa: 417.189986
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 7
  • Complexiteit: 585
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.3
  • Topologisch pooloppervlak: 128

Experimentele eigenschappen

  • Dichtheid: 1.37
  • Smeltpunt: 226-228°
  • Kookpunt: 777.8°Cat760mmHg
  • Vlampunt: 424.2°C
  • Brekindex: 1.631
  • PSA: 128.28000
  • LogboekP: -0.43020
  • Specifieke rotatie: D20 -21.3° (c = 1.21 in 5% HCl); D -33° (aq 1% HCl)

2-Propenamide, N-[2-(1-b-D-glucopyranosyl-1H-imidazol-4-yl)ethyl]-N-methyl-3-phenyl-,(2E)- Gerelateerde literatuur

Aanbevolen leveranciers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Changfu Chemical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Changfu Chemical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.